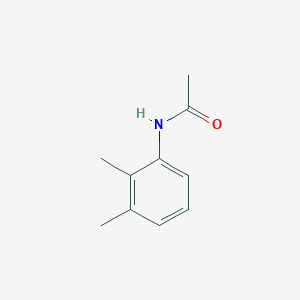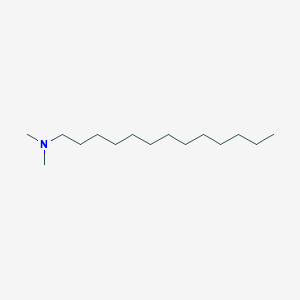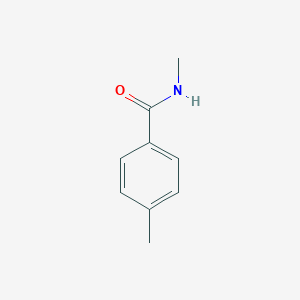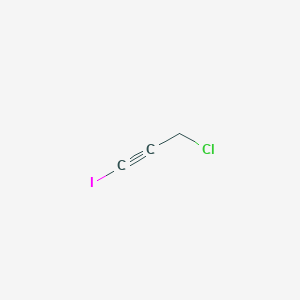
3-chloro-1-iodoprop-1-yne
Overview
Description
3-chloro-1-iodoprop-1-yne, also known as 3-chloro-1-iodopropyne, is a halogenated alkyne with the molecular formula C₃H₂ClI. This compound is characterized by the presence of both chlorine and iodine atoms attached to a propyne backbone. It is widely used in organic synthesis and various scientific research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-chloro-1-iodoprop-1-yne, can be synthesized by the reaction of propyne with iodine monochloride in the presence of a catalyst such as copper (II) chloride. The reaction typically takes place under controlled conditions, and the product is obtained through distillation and purification.
Industrial Production Methods: In industrial settings, the preparation of propyne, 3-chloro-1-iodo-, involves the mixing of an alkali metal hypoiodite (such as sodium or potassium hypoiodite) with 3-chloropropyne. This reaction results in the substitution of hydrogen with iodine on the terminal carbon atom of the propyne compound .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-1-iodoprop-1-yne, undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of dialkylboranes to propyne, 3-chloro-1-iodo-, resulting in the formation of (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydroboration: Dialkylboranes, sodium methoxide, or aqueous sodium hydroxide are commonly used reagents.
Substitution Reactions: Grignard reagents and acetic acid are often employed.
Major Products Formed:
Hydroboration: The major products include 1,1-dialkyl-1-propenes and 1,1-dialkyl-2-propen-1-ols.
Substitution Reactions: The products are typically 3-alkyl-3-cyclohexyl-1-propenes.
Scientific Research Applications
3-chloro-1-iodoprop-1-yne, is widely used in scientific research for various applications, including:
Organic Synthesis: It serves as a reagent in the preparation of alkynes and alkenes.
Biologically Active Compounds: The compound is utilized in the synthesis of antitumor agents, antiviral agents, and antimicrobial agents.
Halogenating Agent: It acts as a halogenating agent in organic synthesis, adding halogen atoms to double or triple bonds.
Mechanism of Action
3-chloro-1-iodoprop-1-yne, exerts its effects primarily through its role as a halogenating agent. It can add a halogen atom to a double bond or a triple bond, leading to the formation of new compounds. Additionally, it can act as a nucleophile in certain reactions, attacking electrophilic centers and forming new bonds. The compound has also been reported to have cytotoxic effects on cancer cells, making it a potential candidate for the development of antitumor agents.
Comparison with Similar Compounds
Propargyl chloride (3-chloro-1-propyne): Similar to propyne, 3-chloro-1-iodo-, but lacks the iodine atom.
3-Chloro-1-phenyl-1-propyne: Contains a phenyl group instead of an iodine atom.
Uniqueness: 3-chloro-1-iodoprop-1-yne, is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to other similar compounds
Properties
IUPAC Name |
3-chloro-1-iodoprop-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClI/c4-2-1-3-5/h2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSNQGVPSQCWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CI)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClI | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148792 | |
| Record name | Propyne, 3-chloro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.40 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-71-7 | |
| Record name | 1-Propyne, 3-chloro-1-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyne, 3-chloro-1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyne, 3-chloro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




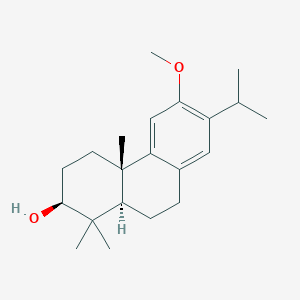
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)

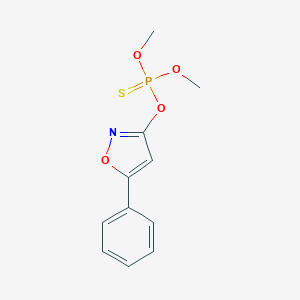

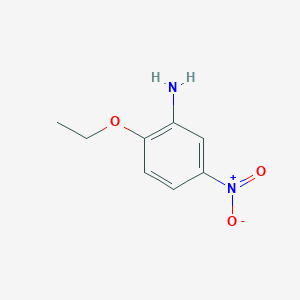
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)

